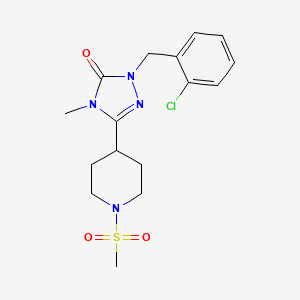
1-(2-chlorobenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorobenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C16H21ClN4O3S and its molecular weight is 384.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-chlorobenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a compound belonging to the triazole class, known for its diverse biological activities. Triazoles are significant in medicinal chemistry due to their ability to act on various biological targets, making them valuable in drug development.
Structural Features
The compound features:
- Triazole Ring : Provides stability and facilitates interactions with biological targets.
- Chlorobenzyl Group : Enhances lipophilicity and may improve cellular uptake.
- Methylsulfonyl Group : Potentially contributes to its pharmacological properties, including modulation of enzyme activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antifungal, antibacterial, and anticancer properties.
Antifungal Activity
Triazole compounds are well-known for their antifungal properties. This specific compound has shown promise in inhibiting enzymes involved in fungal cell wall synthesis. For instance, it may target the enzyme lanosterol demethylase, critical for ergosterol biosynthesis in fungi.
Antibacterial Activity
The antibacterial effects of triazoles can be attributed to their ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis. Preliminary studies suggest that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression. Molecular docking studies suggest that the compound may bind effectively to targets involved in cancer metabolism .
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives similar to this compound:
- Antifungal Efficacy :
- Antibacterial Properties :
- Anticancer Mechanisms :
Data Tables
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| This compound | Chlorobenzyl group; methylsulfonyl group | Antifungal, antibacterial, anticancer |
| 5-(Aryl)thio-1H-1,2,4-triazole | Thioether substitution | Antimicrobial properties |
| 1-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazole | Piperidine without sulfonyl group | Potential CNS activity |
科学的研究の応用
Structural Characteristics
The compound features:
- Triazole Ring : Known for its stability and versatility.
- Chlorobenzyl Group : Enhances lipophilicity and potential biological interactions.
- Methylsulfonyl Group : May contribute to pharmacological properties through modulation of biological pathways.
Antifungal Activity
1-(2-chlorobenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one has demonstrated significant antifungal properties. Triazole compounds are known to inhibit enzymes involved in fungal cell wall synthesis, making them valuable in treating infections caused by resistant fungal strains. This compound's unique structure may enhance its efficacy against specific fungal targets, potentially leading to the development of new antifungal agents .
Antibacterial Properties
The compound also exhibits antibacterial activity. Studies indicate that triazole derivatives can inhibit various bacterial strains. The presence of the piperidine moiety may further enhance this activity by interacting with bacterial cell membranes or specific bacterial enzymes .
Anticancer Potential
Recent research has highlighted the anticancer potential of triazole compounds. The ability of this compound to induce apoptosis in cancer cells has been noted. In vitro studies have shown that similar triazole derivatives can inhibit tubulin polymerization, a critical process for cancer cell division .
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal activity of various triazole derivatives against strains of Candida and Aspergillus. The results indicated that compounds with similar structural features to this compound showed potent inhibitory effects on fungal growth, suggesting a promising application in treating fungal infections .
Case Study 2: Anticancer Activity
In another study focusing on the cytotoxic effects of triazole derivatives on cancer cell lines such as HeLa and MCF-7, compounds structurally related to this compound demonstrated significant inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
特性
IUPAC Name |
2-[(2-chlorophenyl)methyl]-4-methyl-5-(1-methylsulfonylpiperidin-4-yl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O3S/c1-19-15(12-7-9-20(10-8-12)25(2,23)24)18-21(16(19)22)11-13-5-3-4-6-14(13)17/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBQHBRIZBAJFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC2=CC=CC=C2Cl)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













